N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
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Overview
Description
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of an iodophenyl group and a nitro group attached to a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine typically involves multiple steps. One common method starts with the iodination of 4-aminophenol to produce 4-iodophenol. This is followed by the nitration of 4-iodophenol to yield 4-iodo-2-nitrophenol. The final step involves the cyclization of 4-iodo-2-nitrophenol with appropriate reagents to form the benzoxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like phenylboronic acid in the presence of palladium catalysts are used for Suzuki coupling reactions.
Major Products Formed
Oxidation: Formation of 4-amino-2,1,3-benzoxadiazol-7-amine.
Reduction: Formation of various substituted benzoxadiazoles.
Substitution: Formation of biphenyl derivatives of benzoxadiazole.
Scientific Research Applications
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in drug discovery research.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxadiazole ring structure allows for strong binding interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodophenyl group but lacks the benzoxadiazole ring.
4-Nitrobenzoxadiazole: Contains the benzoxadiazole ring and nitro group but lacks the iodophenyl group.
N-(4-iodophenyl)-β-alanine derivatives: Similar in structure but with different functional groups.
Uniqueness
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is unique due to the combination of the iodophenyl group, nitro group, and benzoxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHZXTMBZKCBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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